molecular formula C10H12ClNO2 B13647196 1-(2-Amino-5-chloro-4-methoxyphenyl)propan-1-one

1-(2-Amino-5-chloro-4-methoxyphenyl)propan-1-one

Cat. No.: B13647196
M. Wt: 213.66 g/mol
InChI Key: GBSNBSWKOSWSSO-UHFFFAOYSA-N
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Description

1-(2-Amino-5-chloro-4-methoxyphenyl)propan-1-one is an organic compound with a unique structure that includes an amino group, a chloro substituent, and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-5-chloro-4-methoxyphenyl)propan-1-one typically involves the reaction of 2-amino-5-chloro-4-methoxybenzaldehyde with a suitable reagent to introduce the propan-1-one moiety. Common reagents used in this synthesis include alkyl halides and organometallic compounds. The reaction conditions often involve the use of solvents such as ethanol or methanol, and the reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-5-chloro-4-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Amino-5-chloro-4-methoxyphenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-chloro-4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloro and methoxy groups can influence the compound’s lipophilicity and ability to penetrate cell membranes. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    1-(2-Amino-5-chloro-4-methoxyphenyl)ethan-1-one: Similar structure but with an ethanone moiety instead of propanone.

    1-(2-Amino-5-chloro-4-methoxyphenyl)butan-1-one: Similar structure but with a butanone moiety instead of propanone.

Uniqueness: 1-(2-Amino-5-chloro-4-methoxyphenyl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propanone moiety can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

1-(2-amino-5-chloro-4-methoxyphenyl)propan-1-one

InChI

InChI=1S/C10H12ClNO2/c1-3-9(13)6-4-7(11)10(14-2)5-8(6)12/h4-5H,3,12H2,1-2H3

InChI Key

GBSNBSWKOSWSSO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1N)OC)Cl

Origin of Product

United States

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